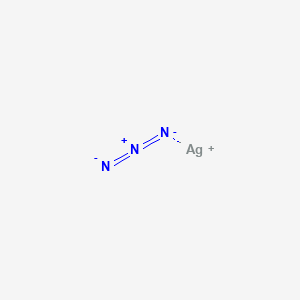
Silver azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver azide, also known as this compound, is a highly explosive compound with the chemical formula AgN₃. It is a member of the class of inorganic compounds known as transition metal nitrides. This compound is known for its sensitivity to shock, friction, and heat, making it a powerful primary explosive used in various applications.
Métodos De Preparación
Silver azide is typically synthesized through the reaction of silver nitrate with sodium azide. The reaction is carried out in an aqueous solution, where silver nitrate and sodium azide are mixed, resulting in the formation of silver monoazide as a precipitate. The reaction can be represented as follows:
AgNO3+NaN3→AgN3+NaNO3
In industrial production, the preparation of silver monoazide involves careful control of reaction conditions to ensure safety and consistency. The use of microreaction systems with integrated static micromixers has been shown to improve the crystal morphology and detonation behavior of silver monoazide, making the process safer and more efficient .
Análisis De Reacciones Químicas
Silver azide undergoes various chemical reactions, including:
-
Decomposition: : this compound decomposes explosively upon heating or impact, releasing nitrogen gas and forming metallic silver.
AgN3→Ag+3N2
-
Reaction with Acids: : this compound reacts with acids to form silver salts and hydrazoic acid.
AgN3+HCl→AgCl+HN3
-
Reaction with Bases: : this compound can react with bases to form silver hydroxide and sodium azide.
AgN3+NaOH→AgOH+NaN3
Aplicaciones Científicas De Investigación
Silver azide has several scientific research applications, including:
Explosives: Due to its high sensitivity and explosive nature, silver monoazide is used as a primary explosive in detonators and initiators.
Analytical Chemistry: this compound is used in analytical chemistry for the detection and quantification of certain compounds.
Material Science: Research on silver monoazide has contributed to the development of safer and more efficient methods for producing explosive materials with controlled properties.
Mecanismo De Acción
The explosive nature of silver monoazide is primarily due to the rapid decomposition of the azide group, which releases a large volume of nitrogen gas. This rapid gas release generates a significant amount of pressure and heat, leading to an explosive reaction. The molecular targets and pathways involved in this process are related to the breaking of the nitrogen-nitrogen bonds within the azide group, resulting in the formation of nitrogen gas and metallic silver.
Comparación Con Compuestos Similares
Silver azide can be compared to other metal azides, such as lead azide and copper azide. These compounds share similar explosive properties but differ in their sensitivity and stability:
Lead Azide (Pb(N₃)₂): Lead azide is another primary explosive with high sensitivity to shock and friction. It is commonly used in detonators and has a higher density than silver monoazide.
Copper Azide (Cu(N₃)₂): Copper azide is less commonly used due to its higher sensitivity and instability compared to silver monoazide and lead azide.
This compound is unique in its balance of sensitivity and stability, making it a preferred choice for certain explosive applications .
Propiedades
Número CAS |
13863-88-2 |
|---|---|
Fórmula molecular |
AgN3 |
Peso molecular |
149.889 g/mol |
Nombre IUPAC |
silver;azide |
InChI |
InChI=1S/Ag.N3/c;1-3-2/q+1;-1 |
Clave InChI |
QBFXQJXHEPIJKW-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=[N-].[Ag+] |
SMILES canónico |
[N-]=[N+]=[N-].[Ag+] |
Key on ui other cas no. |
13863-88-2 |
Pictogramas |
Explosive |
Sinónimos |
silver azide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















